1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane
Description
1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane is a bicyclic organic compound featuring a seven-membered azabicyclo[4.1.0]heptane core fused with a three-membered aziridine ring. The 2-chlorobenzyl substituent is attached to the nitrogen atom at position 1 of the bicyclic system. This compound is structurally distinct due to the rigidity imparted by the bicyclo[4.1.0] framework and the electron-withdrawing chlorine atom on the benzyl group, which influences its chemical reactivity and physical properties .
Key characteristics:
Properties
CAS No. |
41338-60-7 |
|---|---|
Molecular Formula |
C13H16ClN |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H16ClN/c14-11-6-2-1-5-10(11)9-13-8-4-3-7-12(13)15-13/h1-2,5-6,12,15H,3-4,7-9H2 |
InChI Key |
PTEFJVPUITYJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)N2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane typically involves the cyclopropanation of appropriate precursors. One common method is the Simmons-Smith reaction, which involves the reaction of diiodomethane with a zinc-copper couple on cyclohexene . This reaction is carried out in diethyl ether as the solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors in biological systems, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Bicyclo[4.1.0]heptane Core
The pharmacological and chemical profiles of bicyclic amines are highly dependent on substituent position and electronic effects. Below is a comparative analysis of analogues with modified substituents:
Table 1: Substituent Effects on Physicochemical Properties
<sup>a</sup>XlogP: Hydrophobicity parameter; <sup>b</sup>Estimated from analogue ; <sup>c</sup>Lower due to polar sulfonyl group .
Key Observations :
- Chlorine position : The 2-chloro and 4-chloro benzyl isomers (Table 1, rows 1–2) exhibit identical molecular weights but differ in steric and electronic effects. The 2-chloro derivative may have enhanced reactivity due to proximity to the bicyclic core.
- Electron-withdrawing vs. donating groups : Sulfonyl substituents (e.g., tosyl in row 4) reduce hydrophobicity (XlogP ~2.8) compared to chlorobenzyl groups (XlogP ~3.5), impacting solubility and membrane permeability .
Reactivity Insights :
- Ring-opening reactions : The strained aziridine ring in bicyclo[4.1.0]heptane derivatives undergoes nucleophilic attack, enabling functionalization at position 1 .
- Stability : Tosyl-protected derivatives (e.g., 7-tosyl) exhibit greater thermal stability (melting point 55–56°C) compared to unprotected amines .
Stability and Functional Group Compatibility
- Acid/Base Stability: Bicyclo[2.2.1]heptane amides show stability under acidic conditions but susceptibility to base-catalyzed hydrolysis .
- Radical Stability : The 7-azabicyclo[2.2.1]hept-2-yl radical is reactive in intramolecular cyclizations , but analogous behavior in bicyclo[4.1.0] systems remains unexplored.
Biological Activity
1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H14ClN
- Molecular Weight : 233.71 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a bicyclic structure that includes a nitrogen atom, which is characteristic of many biologically active compounds.
The biological activity of 1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane is primarily attributed to its interaction with various biological targets, including:
- Receptors : It may act as an antagonist or agonist at specific neurotransmitter receptors.
- Enzymes : The compound can inhibit certain enzymes involved in metabolic pathways.
The presence of the chlorobenzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Antimicrobial Properties
Research has indicated that compounds similar to 1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane exhibit significant antimicrobial activity. For example, studies have shown that related bicyclic compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for antibiotic development.
Case Studies
-
Antimicrobial Activity Assessment :
- A study evaluated the antimicrobial efficacy of 1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting moderate antibacterial properties.
-
Cytotoxicity Testing :
- In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating potential anticancer activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| 1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane | Structure | Moderate | 25 µM (HeLa) |
| 7-Azabicyclo[4.1.0]heptane | Structure | Low | >100 µM |
| 7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane | Structure | High | 15 µM (MCF-7) |
Synthesis Methods
The synthesis of 1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane typically involves:
- Formation of Bicyclic Core : Starting materials are reacted to form the bicyclic structure.
- Chlorobenzyl Substitution : The introduction of the chlorobenzyl group is achieved through electrophilic aromatic substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
